molecular formula C17H13NO2 B1192791 3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one

3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one

Cat. No. B1192791
M. Wt: 263.3
InChI Key: VZCJCGYMMSXPBM-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GR105659X is a potent TrkA kinase inhibitor.

Scientific Research Applications

Biological and Pharmaceutical Applications

3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one, as a variant of indole compounds, has demonstrated a broad range of biological activities. These include serving as a versatile pigment and exhibiting pharmacological actions such as antioxidant, antitumor, anti-trypanocidal, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities (Ishani, Isita, & T. Vijayakumar, 2021). Another study synthesized various indole derivatives, including 3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one variants, and tested their antimicrobial activities against several bacterial and fungal strains, revealing significant antimicrobial potential for some compounds (D. Ashok, A. Ganesh, B. Lakshmi, & S. Ravi, 2015).

Chemical Synthesis and Reactivity

The compound's derivatives have been utilized in chemical synthesis and display unique reactivity patterns. For instance, a study explored the coordination chemistry of β-functional phenyl isocyanides, involving derivatives of 3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one, showcasing their potential in forming carbene complexes and probing the π-electron release ability of metal centers (M. Tamm & F. Hahn, 1999). Additionally, research into the synthesis and crystal structure of related compounds emphasizes their unique molecular structures and potential applications in various fields, including pharmaceuticals (I. Rayni et al., 2019).

Catalysis and Organic Transformations

The compound's structural motifs have been employed in catalytic processes and organic transformations. For example, a study demonstrated the use of mandelic acid as an efficient organo-catalyst for synthesizing various bioactive indole derivatives under mild and environmentally benign conditions, highlighting the compound's role in facilitating these reactions (G. Kaur et al., 2020).

properties

Product Name

3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one

Molecular Formula

C17H13NO2

Molecular Weight

263.3

IUPAC Name

3-(5-Hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one

InChI

InChI=1S/C17H13NO2/c19-11-6-8-12-10(9-11)5-7-13(12)16-14-3-1-2-4-15(14)18-17(16)20/h1-4,6,8-9,19H,5,7H2,(H,18,20)/b16-13-

InChI Key

VZCJCGYMMSXPBM-SSZFMOIBSA-N

SMILES

O=C1NC2=C(C=CC=C2)/C1=C3CCC4=C\3C=CC(O)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GR-105659-X;  GR105659 X;  GR 105659X;  GR105659X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one
Reactant of Route 2
3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one
Reactant of Route 3
3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one
Reactant of Route 4
3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one
Reactant of Route 5
3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one
Reactant of Route 6
3-(5-hydroxy-2,3-dihydroinden-1-ylidene)-1H-indol-2-one

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